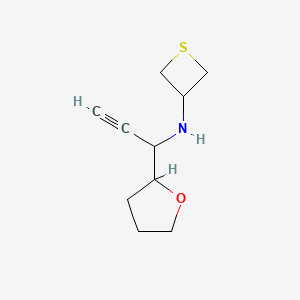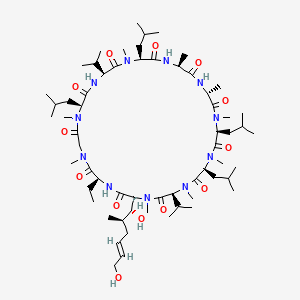
Cyclosporine metabolite M17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosporine metabolite M17 is a derivative of cyclosporine A, a cyclic peptide known for its immunosuppressive properties. This metabolite is formed when cyclosporine A undergoes allylic oxidation at residue 1, resulting in a primary allylic alcohol. This compound specifically inhibits the growth of renal cells in culture .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporine metabolite M17 involves the allylic oxidation of cyclosporine A. This process typically requires specific oxidizing agents and controlled reaction conditions to ensure the selective formation of the primary allylic alcohol .
Industrial Production Methods: Industrial production of cyclosporine metabolites, including M17, often involves large-scale fermentation processes using the fungus Tolypocladium inflatum. The metabolites are then isolated and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Cyclosporine metabolite M17 undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation.
Reduction: Potentially reversible under specific conditions.
Substitution: Possible at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial allylic oxidation.
Reducing Agents: Can reverse the oxidation under controlled conditions.
Substituents: Various reagents can be used to introduce new functional groups.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to additional derivatives, depending on the reagents and conditions used .
科学的研究の応用
Cyclosporine metabolite M17 has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and peptide modifications.
Biology: Investigated for its effects on renal cell growth and other cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in immunosuppression and organ transplantation.
Industry: Utilized in the production of cyclosporine derivatives for pharmaceutical use
作用機序
Cyclosporine metabolite M17 exerts its effects by binding to the intracellular protein cyclophilin. This complex inhibits the phosphatase activity of calcineurin, which is necessary for the activation of the T cell-specific transcription factor NFAT. This inhibition prevents the synthesis of interleukins, such as IL-2, by activated T cells, thereby suppressing the immune response .
類似化合物との比較
Cyclosporine A: The parent compound from which M17 is derived.
Cyclosporine Metabolite M18: Another derivative formed through further oxidation.
Cyclosporine Metabolite M1A: A related compound with similar structural modifications.
Uniqueness: Cyclosporine metabolite M17 is unique due to its specific allylic oxidation, which imparts distinct biological properties, particularly its selective inhibition of renal cell growth .
特性
分子式 |
C62H111N11O13 |
|---|---|
分子量 |
1218.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
InChIキー |
ZPZHKIOMBYYVRD-WRDPQARASA-N |
異性体SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


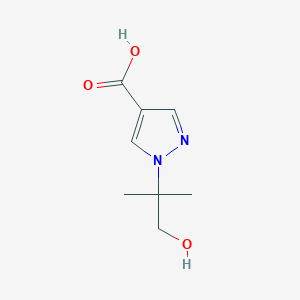
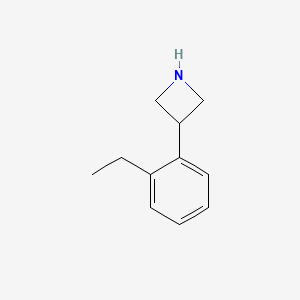
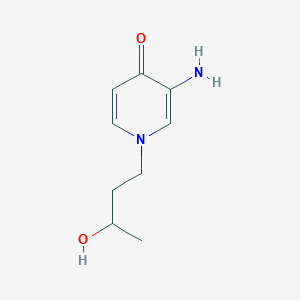
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)

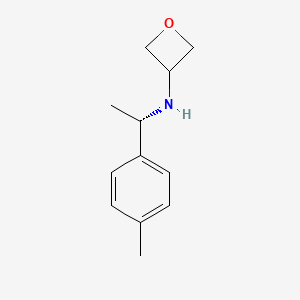
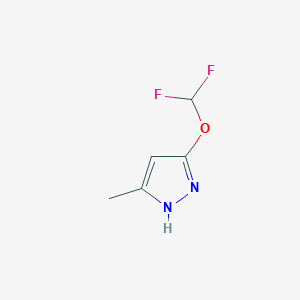

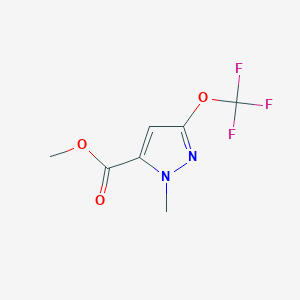

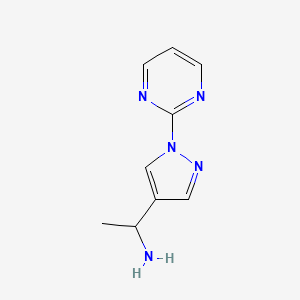
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
